molecular formula C9H4Br2ClF3O B13722152 4'-Bromo-3'-chloro-2'-(trifluoromethyl)phenacyl bromide

4'-Bromo-3'-chloro-2'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13722152
M. Wt: 380.38 g/mol
InChI Key: YXUOMLZXBHHCFE-UHFFFAOYSA-N
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Description

4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves multi-step organic reactions. One common method includes the bromination of 4’-chloro-3’-(trifluoromethyl)acetophenone using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amides, while oxidation can produce carboxylic acids.

Scientific Research Applications

4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide exerts its effects involves interactions with various molecular targets. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances its reactivity towards nucleophiles. This compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Chloro-3-(trifluoromethyl)phenacyl bromide
  • 2-Bromo-4-chloroacetophenone

Uniqueness

4’-Bromo-3’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[4-bromo-3-chloro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-6(16)4-1-2-5(11)8(12)7(4)9(13,14)15/h1-2H,3H2

InChI Key

YXUOMLZXBHHCFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)C(F)(F)F)Cl)Br

Origin of Product

United States

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